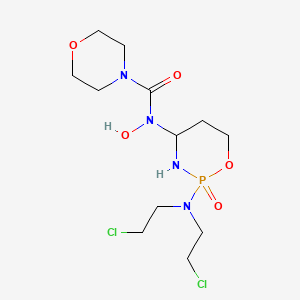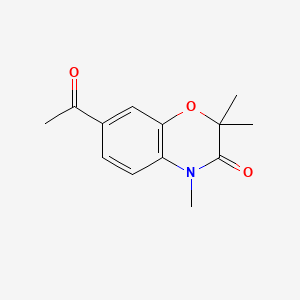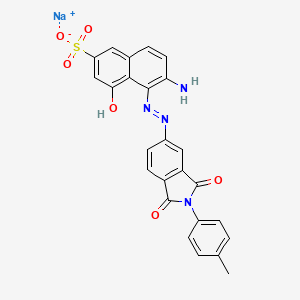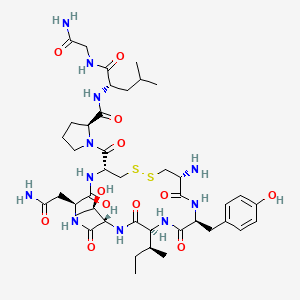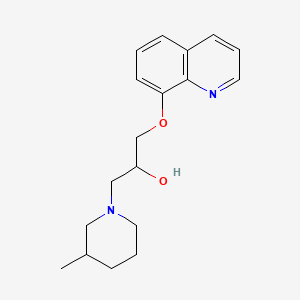
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-thiazine core, which is a fused ring system containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido-Thiazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Methylation and oxidation reactions can be used to introduce the methyl and oxo groups.
Esterification: The carboxylic acid group can be converted to its methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to speed up reactions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
This compound can have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might:
Bind to Enzymes: Inhibiting or activating enzyme activity.
Interact with DNA/RNA: Affecting gene expression or replication.
Modulate Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-e)(1,3)thiazine Derivatives: Other compounds with similar core structures but different functional groups.
Thiazine Compounds: Compounds containing the thiazine ring system.
Uniqueness
This compound’s unique combination of functional groups and its specific ring structure might confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
82140-63-4 |
|---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
methyl 3,7-dimethyl-2-methylimino-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3S/c1-6-5-7(11(17)18-4)8-9(14-6)19-12(13-2)15(3)10(8)16/h5H,1-4H3 |
InChI Key |
AHYHDVDMIHICPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=NC)N(C2=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



